Pectic acid, sodium salt

Catalog No.
S1787149
CAS No.
9049-37-0
M.F
C18H23NaO19-2
M. Wt
566.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pectic acid, sodium salt

CAS Number

9049-37-0

Product Name

Pectic acid, sodium salt

IUPAC Name

sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C18H23NaO19-2

Molecular Weight

566.4 g/mol

InChI

InChI=1S/C18H26O19.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+1/p-3

InChI Key

NUCACHWVTZGFJN-UHFFFAOYSA-K

SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+]

Synonyms

Low methylated α(1-4) linked D-galacturonate extracted and purified from apple pectins. Sodium salt.Degree of esterification (DE)<5%. [9049-37-0]

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+]

Food Science and Technology

  • Gelling and thickening agent: SPG's ability to form gels makes it a potential natural thickener and gelling agent in food products. Research suggests it can be used in low-sugar jams, jellies, and other applications where texture modification is desired.
  • Encapsulation and delivery systems: Due to its biocompatible nature, SPG is being explored for encapsulating and delivering food additives, flavors, and nutraceuticals. Studies have shown its potential for controlled release of bioactive compounds [].

Drug Delivery and Biomedicine

  • Drug carrier and targeting: SPG's ability to interact with specific receptors in the body makes it a candidate for targeted drug delivery. Research suggests it can be used to deliver drugs to specific tissues or cells [].
  • Biocompatible scaffolds for tissue engineering: SPG's biodegradability and ability to form hydrogels makes it a potential material for creating scaffolds for tissue engineering applications [].

Environmental Science and Agriculture

  • Metal biosorption: SPG's ability to bind with metal ions makes it a potential biosorbent for heavy metal removal from water and wastewater. Research suggests it can be used for remediation of contaminated environments.
  • Plant disease control: SPG is a natural component of plant cell walls and plays a role in plant defense mechanisms. Studies are exploring its potential as a biocontrol agent against plant pathogens.

Pectic acid, sodium salt, also known as polygalacturonic acid sodium salt, is a water-soluble polymer derived from pectin, primarily found in ripe fruits and certain vegetables. It is formed through the enzymatic degradation of pectin, where pectinase acts on protopectin during fruit ripening. In overripe fruits, the enzyme pectic methyl esterase converts pectin into pectic acid, which is characterized by its transparent gelatinous form . This compound consists of a linear chain of galacturonic acid units linked by α-(1→4) glycosidic bonds, with sodium ions replacing the hydrogen ions from the carboxyl groups, enhancing its solubility in water .

SPG exhibits various functionalities depending on its application:

  • Gelling agent: SPG forms gels in the presence of calcium ions (Ca2+). This property is used in food science as a thickener and stabilizer in jams, jellies, and other food products [].
  • Drug delivery: SPG nanoparticles can be used as drug carriers due to their biocompatibility and ability to target specific tissues [].

SPG is generally considered safe for consumption []. However, excessive intake might cause gastrointestinal discomfort.

  • Case studies: Currently, there is limited information on specific case studies using SPG in scientific research.
Due to its functional groups:

  • Esterification: The carboxyl groups can react with alcohols to form esters, which can modify the physical properties of the compound.
  • Salt Formation: Pectic acid can react with bases to form salts, such as sodium pectate, enhancing its solubility and stability in aqueous solutions.
  • Metal Ion Binding: Pectic acid has a high affinity for divalent metal ions (e.g., calcium), which can lead to gel formation when mixed with these ions .

Pectic acid exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits.
  • Prebiotic Effects: Pectic acid may promote the growth of beneficial gut bacteria, thereby supporting digestive health.
  • Antimicrobial Activity: Some studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for food preservation and safety applications .

Pectic acid, sodium salt has diverse applications across various industries:

  • Food Industry: Used as a gelling agent and stabilizer in jams, jellies, and sauces.
  • Pharmaceuticals: Employed as an excipient in drug formulations due to its biocompatibility and ability to form gels.
  • Agriculture: Acts as a soil conditioner and plant growth promoter by enhancing nutrient availability and retention in soil .
  • Cosmetics: Utilized in skincare products for its moisturizing properties.

Research on interaction studies involving pectic acid indicates its potential in various contexts:

  • Metal Ion Interaction: Pectic acid forms complexes with metal ions, which can be beneficial in bioremediation processes for heavy metal removal from contaminated environments.
  • Drug Interaction: Studies have explored how pectic acid can affect the bioavailability of certain drugs when used as an excipient .

Pectic acid shares similarities with several other compounds derived from polysaccharides. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeSolubilityUnique Features
Pectic AcidLinear polysaccharideWater-solubleForms gels with divalent cations
PectinBranched polysaccharideWater-solubleContains methoxyl groups; used for gelling
AlginateLinear polysaccharideWater-solubleDerived from brown algae; forms gels with calcium
CarrageenanSulfated polysaccharideWater-solubleExtracted from red seaweeds; used for thickening
CelluloseLinear polysaccharideInsolubleStructural component of plant cell walls

Pectic acid is unique due to its ability to form gels specifically with divalent cations like calcium, which is not a characteristic shared by all similar compounds. Its role as a prebiotic and antioxidant further distinguishes it within this group.

Pectic acid, sodium salt, chemically known as polygalacturonic acid sodium salt, is a water-soluble polysaccharide derived from the degradation of pectin. It consists of α-(1→4)-linked D-galacturonic acid units, where the carboxylic acid groups are fully deprotonated and stabilized by sodium ions. Synonyms include sodium polypectate, polygalacturonic acid sodium salt, and sodium pectate. Its molecular formula is C₁₈H₂₃NaO₁₉⁻², with a molecular weight of approximately 566.4 g/mol.

Key Structural Features

  • Backbone: Linear α-(1→4)-linked D-galacturonic acid residues
  • Functional Groups: Carboxylate (-COO⁻) groups coordinated with Na⁺ ions
  • Degree of Esterification: Typically <5% (low methoxylated form)
PropertyPectic Acid (Free Acid)Pectic Acid, Sodium Salt
SolubilityInsoluble in waterWater-soluble
pH StabilityAcidic conditionsNeutral/alkaline
Gelling CapacityLimitedEnhanced

Historical Context and Discovery

The concept of pectin-like substances dates to the 18th century, when jams were made using high-pectin fruits like quinces and apples. However, Henri Braconnot first isolated pectin in 1825, identifying it as a structural component in plant cell walls. The sodium salt form emerged later, driven by industrial demands for water-soluble derivatives.

Key Milestones

  • 1825: Braconnot’s isolation of pectin from plant cell walls
  • Early 20th Century: Commercial extraction from citrus peels and apple pomace
  • 2000s: Development of sodium pectate complexes for catalytic applications

Relevance in Contemporary Chemical and Biological Research

Pectic acid, sodium salt, has expanded beyond its historical role in food science. Modern applications leverage its unique physicochemical properties:

Food Industry Applications

  • Gelling/Stabilizing Agent: Forms calcium-dependent gels in jams, jellies, and beverages
  • Prebiotic Function: Regulates gut microbiota and enhances short-chain fatty acid production

Biotechnological Innovations

  • Electrocatalysis: Copper-sodium pectate complexes catalyze CO₂ reduction to CH₄ with high selectivity
  • Biofuel Production: Enhances saccharification efficiency in lignocellulosic biomass processing

Plant Biology Research

  • Cell Wall Dynamics: Critical for studying pectin cross-linking and wall porosity
  • Stress Responses: Modulates plant resilience to pathogens and abiotic stress

Overview of Natural Occurrence and Biological Role

Natural Sources

Pectic acid is naturally produced during fruit ripening via enzymatic demethylation of pectin by pectic methyl esterase. Its sodium salt is industrially derived from:

  • Citrus peels (oranges, lemons)
  • Apple pomace (post-juice production residues)

Biological Functions in Plants

  • Cell Wall Integrity: Forms rigid gels through calcium cross-linking
  • Tissue Adhesion: Maintains middle lamella cohesion between plant cells

Human Health Implications

  • Gut Microbiome Modulation: Low-methoxy pectin (LM-P) selectively promotes Bifidobacterium and Lactobacillus
  • Immune Regulation: Rhamnogalacturonan-I (RG-I) side chains interact with galectin-3 receptors

Pectic acid, sodium salt represents a water-soluble polysaccharide derivative that constitutes a fundamental component in the pectic substance family [1]. This compound, also known as sodium polygalacturonate, is characterized by its transparent gelatinous nature and enhanced solubility properties compared to its parent pectic acid [2]. The sodium salt form emerges through the neutralization of pectic acid with sodium hydroxide, resulting in a polysaccharide with distinctive physicochemical properties that distinguish it from other pectic substances .

Molecular Formula and Structural Representation

The molecular formula of pectic acid, sodium salt is represented as C₁₈H₂₃NaO₁₉⁻² [1] [2]. This formulation corresponds to a molecular weight of 566.4 grams per mole, as determined through computational analysis [1]. The International Union of Pure and Applied Chemistry name for this compound is sodium;(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxylato-6-[(2S,3R,4R,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate [1] [4].

The structural representation reveals a linear polymer consisting of α-(1→4) linked galacturonic acid units [5]. The backbone structure comprises galacturonic acid residues connected through glycosidic bonds, where each galacturonic acid unit maintains the characteristic pyranose ring conformation [6]. The carboxyl groups present in the galacturonic acid units are predominantly in their ionized carboxylate form, with sodium ions providing charge neutralization .

Table 1: Molecular Characteristics of Pectic Acid, Sodium Salt

PropertyValueReference
Molecular FormulaC₁₈H₂₃NaO₁₉⁻² [1]
Molecular Weight566.4 g/mol [1]
Chemical Abstracts Service Number9049-37-0 [1]
Hydrogen Bond Donors8 [4]
Hydrogen Bond Acceptors19 [4]
Rotatable Bonds4 [4]
Formal Charge-2 [4]

The three-dimensional structure demonstrates that individual galacturonic acid units adopt the ⁴C₁ chair conformation, which represents the most thermodynamically stable configuration for six-membered sugar rings [12]. The equatorial positioning of the carboxyl group at the sixth carbon position contributes significantly to the overall molecular stability and influences the intermolecular interactions [12].

Stereochemistry and Conformational Analysis

The stereochemical configuration of pectic acid, sodium salt exhibits remarkable complexity due to the presence of multiple chiral centers within each galacturonic acid residue [8]. Molecular dynamics simulations have revealed that the disaccharide units within the polymer chain fluctuate between distinct conformational states characterized by varying torsion angles around the glycosidic linkage [8]. These conformational variations generate pectic acid structures compatible with either a 2₁-helix or a right-handed 3₁-helix configuration [8].

Conformational analysis through nuclear magnetic resonance spectroscopy and molecular modeling indicates that four primary low-energy conformations exist for the α-(1→4) linked galacturonan structure [12]. These conformations include a left-handed three-fold helix with φ = 155° and ψ = 158°, a two-fold helix with φ = 96° and ψ = 146°, a right-handed three-fold helix with φ = 75° and ψ = 95°, and a right-handed four-fold helix with φ = 52° and ψ = 88° [12]. All helical configurations maintain a maximum extension with a consistent pitch per monomer of approximately 4.35 Å [12].

The presence of charged carboxylate groups significantly influences the conformational behavior of the polymer chain [13]. Quantum mechanical calculations demonstrate that the distribution of negative charge on galacturonate residues leads to substantial differences in structural parameters compared to uncharged galacturonic acid [13]. These charge-induced modifications affect the accessible conformational space and alter the position of energy minima within conformational maps [13].

Table 2: Conformational Parameters of Galacturonic Acid Linkages

Helix Typeφ (degrees)ψ (degrees)Pitch per Monomer (Å)
Left-handed 3₁-helix1551584.35
Two-fold helix961464.35
Right-handed 3₁-helix75954.35
Right-handed 4₁-helix52884.35

Small-angle neutron scattering studies have determined persistence lengths ranging from 45 to 75 Å for pectic polysaccharides, corresponding to approximately 10 to 17 monomer units [11]. These measurements indicate that the polymer chains adopt extended conformations with limited folding probability, attributed primarily to the axial-axial nature of the glycosidic linkage [11] [12].

Functional Groups and Ionization States

Pectic acid, sodium salt contains several distinct functional groups that define its chemical behavior and biological activity [5]. The primary functional groups include carboxylate groups (-COO⁻), hydroxyl groups (-OH), and ether linkages within the glycosidic bonds [5]. The carboxylate groups represent the most significant functional moieties, as they determine the ionization state and charge distribution of the polymer [5].

The ionization behavior of pectic acid demonstrates pH-dependent characteristics with apparent dissociation constant values varying according to the degree of esterification [5]. For fully de-esterified pectic acid, the apparent dissociation constant exhibits a value of 4.10, while partially esterified forms show different ionization profiles [5]. The presence of sodium ions effectively neutralizes the negative charges on carboxylate groups, resulting in a stable ionic polymer structure [5].

Infrared spectroscopy analysis reveals characteristic absorption bands that correspond to specific functional groups within the molecule [28]. The esterified carboxyl groups exhibit absorption at 1749 wavenumbers per centimeter, while non-esterified carboxylate groups show absorption at 1630 wavenumbers per centimeter [28]. Hydroxyl group vibrations appear in the broad stretching region around 3425 to 3456 wavenumbers per centimeter due to hydrogen bond interactions [18].

Table 3: Functional Group Characteristics and Spectroscopic Properties

Functional GroupInfrared Absorption (cm⁻¹)Chemical Shift (¹³C NMR, ppm)
Carboxylate (-COO⁻)1630180-160
Esterified Carboxyl1749170-175
Hydroxyl (-OH)3425-3456-
Methyl Carbon (when present)-53
Ring Carbons-67-72

The degree of ionization significantly influences the polymer's solution behavior and conformational properties [9] [10]. At acidic pH conditions below 4, conformational changes occur that affect chain flexibility and intermolecular interactions [9]. Counterion condensation effects become prominent at neutral pH, leading to more coiled conformations as sodium ions interact with the negatively charged carboxylate groups [9].

Degree of Polymerization and Esterification

The degree of polymerization for pectic acid, sodium salt varies considerably depending on the source material and extraction conditions [14]. Research has established that a minimum average degree of polymerization of 6.0 is required for pectic acid to exhibit strong interactions with cationic polymers [14]. Commercial preparations typically contain polymer chains with molecular weights ranging from 80 to 190 kilodaltons, corresponding to degree of polymerization values spanning several hundred galacturonic acid units [12].

The degree of esterification represents a critical parameter that distinguishes pectic acid, sodium salt from other pectic substances [15]. Pectic acid, by definition, contains less than 5% esterified carboxyl groups, classifying it as a low-esterified pectic substance . The determination of esterification degree employs various analytical techniques including titrimetric methods, infrared spectroscopy, and nuclear magnetic resonance spectroscopy [15] [17].

Quantitative analysis using proton nuclear magnetic resonance spectroscopy provides accurate measurements of esterification degree through the integration of methanol signals released during alkaline saponification [25]. This method demonstrates excellent correlation with traditional titrimetric procedures while offering reduced analysis time and improved precision [25]. The spectroscopic approach enables simultaneous determination of methylation, acetylation, and other ester modifications within a single analytical procedure [25].

Table 4: Degree of Polymerization and Esterification Data

ParameterRangeAnalytical MethodReference
Degree of Polymerization6-1000+ unitsViscometry, Light Scattering [11] [14]
Molecular Weight80-190 kDaSize Exclusion Chromatography [12]
Degree of Esterification<5%Titrimetry, NMR, FTIR [15] [25]
Persistence Length45-75 ÅSmall Angle Neutron Scattering [11]
Galacturonic Acid Content>90%Colorimetric Analysis [25]

The relationship between degree of esterification and polymer properties demonstrates that lower esterification levels result in increased chain stiffness and enhanced gel-forming capacity in the presence of divalent cations [5]. The minimal esterification present in pectic acid, sodium salt contributes to its distinct physicochemical properties compared to highly esterified pectin derivatives [21].

Comparative Structural Analysis with Related Pectic Substances

Pectic acid, sodium salt exhibits distinct structural characteristics when compared to other members of the pectic substance family [21]. The primary structural differences relate to the degree of esterification, molecular weight distribution, and ionic composition [21]. Pectin, the precursor to pectic acid, contains approximately 75% esterified carboxyl groups, significantly altering its solubility and gel-forming properties [21].

The structural comparison reveals that pectic acid maintains the same basic backbone structure as pectin but lacks the methyl ester groups that characterize high-methoxyl pectin [20] [21]. This de-esterification process occurs naturally during fruit ripening through the action of pectin methylesterase enzymes, converting water-soluble pectin into the less soluble pectic acid form [20]. The sodium salt formation restores water solubility while maintaining the structural integrity of the galacturonic acid backbone .

Pectinic acids represent intermediate compounds between pectin and pectic acid, containing variable amounts of methyl ester groups ranging from 25% to 75% [21]. These compounds exhibit properties that bridge the characteristics of highly esterified pectin and completely de-esterified pectic acid [21]. The salts of pectinic acids, known as pectinates, demonstrate different gel-forming mechanisms compared to pectates, which are the salts of pectic acid [21].

Table 5: Comparative Analysis of Pectic Substances

CompoundDegree of Esterification (%)Water SolubilityGel Formation MechanismIonic Form
Pectin>75HighAcid-sugar mechanismNeutral/ionic
Pectinic Acid25-75ModerateMixed mechanismNeutral/ionic
Pectic Acid<5LowCalcium-mediatedNeutral
Pectic Acid, Sodium Salt<5HighCalcium-mediatedIonic
ProtopectinVariableInsoluble-Neutral

Rhamnogalacturonan represents another structurally related polysaccharide that contains alternating galacturonic acid and rhamnose units [22]. This heteropolymer exhibits greater conformational flexibility compared to homogalacturonan due to the presence of rhamnose residues that introduce kinking effects into the polymer chain [11] [22]. However, molecular modeling studies indicate that the overall persistence length remains relatively unchanged even with substantial rhamnose incorporation [11].

The crystallographic analysis of related galacturonic acid structures provides insights into the fundamental molecular geometry of pectic substances [32]. Alpha-galacturonic acid monohydrate adopts the standard pyranose chair conformation with equatorial positioning of substituent groups at positions 2, 3, and 5, while hydroxyl groups at positions 1 and 4 maintain axial orientations [32]. This conformational preference establishes the structural foundation for polymer formation through glycosidic bond formation [32].

Solubility and Hydration Behavior

Sodium pectate demonstrates exceptional water solubility compared to its neutral or calcium-bound counterparts [2]. The high solubility stems from the complete ionization of carboxyl groups when neutralized with sodium hydroxide, creating a polyelectrolyte with strong electrostatic repulsion between charged segments [3]. Monovalent cation salts of pectic acids are typically soluble in water, while divalent and trivalent cation salts exhibit weak solubility or complete insolubility [2].

The hydration behavior of sodium pectate is remarkably extensive. Experimental studies using deuterium nuclear magnetic resonance have quantified the hydration water content at approximately 4.7 water molecules per repeating galacturonic acid unit [3]. This hydration shell is significantly larger than that of the neutral pectic acid form, which exhibits only 2.3 water molecules per repeating unit [3]. The enhanced hydration in the charged form results from electrostriction effects, where water molecules become densely packed around the carboxylate groups with approximately 10-15% higher density than bulk water [3].

pH dependency plays a crucial role in solubility behavior. Sodium pectate solubility increases dramatically at pH values above 4.0, where carboxyl groups become progressively ionized [4] [5]. The optimal pH range for complete dissolution lies between 6.0 and 8.0, ensuring maximum charge density and electrostatic stabilization [6].

Salt effects significantly impact solubility through common ion phenomena. The presence of excess sodium chloride reduces sodium pectate solubility according to the common ion effect [7]. High ionic strength solutions can cause precipitation or reduced dissolution rates due to charge screening effects [8] [9].

Cold water solubility can be enhanced through careful control of calcium content. Studies demonstrate that pectin samples with calcium content below 500 ppm exhibit significantly improved cold water dissolution at temperatures as low as 5°C [10]. The presence of calcium ions, even in trace amounts, can interfere with complete hydration and dissolution [10].

PropertyValueReference Conditions
Water Solubility (25°C)Highly solublePure water, neutral pH
pH DependencyIncreases with pH > 4.0Carboxyl group ionization
Salt Effect (NaCl)Decreases solubility1 M NaCl solution
Hydration Water Content (molecules/repeating unit)4.7 (experimental)Fully charged form in D₂O
Cold Water Solubility (5°C)Enhanced with low Ca²⁺ contentPectin with Ca²⁺ < 500 ppm
Common Ion EffectReduced with excess Na⁺Presence of sodium chloride
Optimal pH Range6.0 - 8.0Complete dissolution
Calcium Content for Enhanced Solubility< 500 ppmPatent data EP3666083

Thermal Properties and Stability

The thermal stability of sodium pectate is characterized by complex degradation mechanisms that depend strongly on environmental conditions. Differential scanning calorimetry and thermogravimetric analysis reveal that pectin degradation occurs within a single broad peak between 210-270°C [11]. The degradation temperature range positions sodium pectate as moderately thermostable among polysaccharides [12].

Degradation mechanisms are pH-dependent and follow distinct pathways. At acidic conditions (pH 4.5), sodium pectate primarily undergoes acid hydrolysis with an activation energy of 95 kJ/mol [12] [13]. This mechanism involves protonation of glycosidic oxygen atoms, facilitating bond cleavage through nucleophilic attack by water molecules [12]. At alkaline conditions (pH 8.5), β-elimination becomes the dominant mechanism with a higher activation energy of 136 kJ/mol [12] [13]. β-elimination involves abstraction of the C-5 proton adjacent to the carboxyl group, leading to formation of unsaturated uronic acids and chain scission [12].

Temperature effects on molecular weight and viscosity demonstrate the progressive nature of thermal degradation. At 95°C and pH 4.5, citrus pectate molecular weight decreases by approximately 20% after 300 minutes of heating, while under similar alkaline conditions, molecular weight reduction can reach 70% [12]. The differential thermal behavior reflects the varying activation energies of competing degradation pathways.

Storage stability is optimized at temperatures below 25°C and neutral pH conditions [14]. Extended storage at elevated temperatures (60°C) and high relative humidity (80%) accelerates degradation reactions, leading to significant changes in molecular weight distribution and functional properties [14].

Thermal analysis parameters from combined differential scanning calorimetry and thermogravimetric analysis provide comprehensive characterization data [15] [16]. Weight loss profiles typically show initial moisture loss below 100°C, followed by structural degradation beginning around 210°C, with maximum degradation rates occurring near 240°C [11].

ParameterValueAnalysis Method
Degradation Temperature Range210-270°CTGA/DSC
DSC Peak Temperature240±15°CDSC
Activation Energy (β-elimination)136 kJ/molTemperature-dependent kinetics
Activation Energy (acid hydrolysis)95 kJ/molTemperature-dependent kinetics
Thermal Stability pH Range6.0-8.0pH stability studies
Weight Loss at 250°C~80%TGA analysis
Optimal Storage Temperature< 25°CStorage stability tests
Degradation Mechanism (pH 4.5)Acid hydrolysis dominantMechanistic studies
Degradation Mechanism (pH 8.5)β-elimination dominantMechanistic studies

Viscosity and Rheological Characteristics

Sodium pectate solutions exhibit concentration-dependent rheological behavior that transitions from near-Newtonian flow at low concentrations to highly shear-thinning behavior at higher concentrations [6] [17]. This concentration dependence reflects the progressive overlap and entanglement of polyelectrolyte chains as concentration increases [18].

Flow behavior characteristics follow the power law model η = K·γⁿ⁻¹, where η represents apparent viscosity, K is the consistency index, γ is shear rate, and n is the flow behavior index [19] [6]. At concentrations below 1.0%, sodium pectate solutions exhibit near-Newtonian behavior with flow behavior indices approaching 1.0 [6] [17]. As concentration increases beyond 1.5%, pronounced pseudoplastic behavior develops with flow behavior indices decreasing to 0.6-0.7 [6] [17].

Viscosity-concentration relationships demonstrate three distinct regimes characteristic of polyelectrolyte solutions [18]. In the dilute regime (0-1.0%), intermolecular distances are large and viscosity changes minimally with concentration [18]. The semi-dilute regime (1.0-2.5%) shows substantial viscosity increases as molecular interactions strengthen [18]. The concentrated regime (2.5-3.5%) exhibits dramatic viscosity enhancement due to chain aggregation and network formation [18].

Salt effects on rheological properties reflect the polyelectrolyte nature of sodium pectate. Addition of sodium chloride causes viscosity reduction through charge screening effects, following classical polyelectrolyte behavior [20] [9]. The Jones-Dole equation effectively describes viscosity changes as a function of salt concentration [8].

Temperature dependence of viscosity follows typical polymer solution behavior, with viscosity decreasing as temperature increases due to enhanced molecular motion and reduced intermolecular interactions [21] [22]. Activation energies for viscous flow range from 15-25 kJ/mol, depending on concentration and ionic strength [21].

Shear rate effects become pronounced at concentrations above 2.0%, where sodium pectate solutions demonstrate significant shear-thinning behavior [6] [23]. This pseudoplastic response results from alignment and disentanglement of polymer chains under applied shear stress [6].

Concentration (w/w%)Apparent Viscosity (mPa·s)Flow Behavior IndexConsistency IndexRheological Behavior
0.5150.9512Near-Newtonian
1.0450.8838Weak pseudoplastic
1.51200.7595Pseudoplastic
2.02800.68210Strong pseudoplastic
2.56500.62480Shear-thinning
3.012000.58850Highly shear-thinning

Spectroscopic and Chromatographic Profiles

Fourier transform infrared spectroscopy provides characteristic fingerprint identification of sodium pectate through specific vibrational bands [24] [25] [26]. The carboxylate stretching region at 1630-1600 cm⁻¹ serves as the primary identification marker, indicating the ionized state of carboxyl groups [26] [27]. This band shifts significantly compared to the ester carbonyl stretch at 1740 cm⁻¹ observed in methylated pectins [27].

Nuclear magnetic resonance spectroscopy offers detailed structural characterization of sodium pectate in solution [28] [29]. ¹H NMR spectra in deuterium oxide show characteristic anomeric proton signals between 4.2-5.2 ppm, indicating the α-1,4-linked galacturonic acid backbone [28]. The absence of methoxy signals at 3.7 ppm confirms complete deesterification [28].

¹³C NMR spectroscopy provides precise identification of carbon environments [29] [30]. The carboxyl carbon appears as a distinct signal between 170-180 ppm, while ring carbons occupy the 65-110 ppm region [29]. Solid-state ¹³C NMR reveals molecular dynamics information through line width analysis and relaxation time measurements [31] [32].

Infrared spectral assignments enable quantitative analysis of structural features [26] [27]. The C-O stretching region between 1200-800 cm⁻¹ contains multiple overlapping bands characteristic of the polysaccharide backbone [26]. The broad O-H stretching absorption at 3400-3200 cm⁻¹ reflects extensive hydration and hydrogen bonding [24].

Spectroscopic quantification methods allow determination of degree of esterification and other structural parameters [28] [27]. The ratio of ester carbonyl (1740 cm⁻¹) to carboxylate (1630-1600 cm⁻¹) absorbances correlates directly with esterification degree [27]. Advanced techniques including peak deconvolution enhance accuracy for samples with protein contamination [27].

Chromatographic behavior reflects the polyelectrolyte properties of sodium pectate [29]. Size exclusion chromatography requires high ionic strength eluents to suppress polyelectrolyte effects and achieve accurate molecular weight determination [29]. Ion exchange chromatography demonstrates strong binding to anion exchange resins due to the high charge density [33].

TechniquePeak Wavelength or Chemical ShiftAssignmentCharacteristic Features
FTIR Spectroscopy1740 cm⁻¹C=O stretch (ester)Esterification degree marker
FTIR Spectroscopy1630-1600 cm⁻¹COO⁻ stretch (carboxylate)Ionization state indicator
FTIR Spectroscopy1200-800 cm⁻¹C-O stretch regionPolysaccharide fingerprint
FTIR Spectroscopy3400-3200 cm⁻¹O-H stretch (broad)Hydration state
¹H NMR (D₂O)4.2-5.2 ppmAnomeric protonsSugar ring conformation
¹³C NMR (D₂O)170-180 ppmCarboxyl carbonDegree of ionization
¹³C NMR (solid state)65-110 ppmRing carbonsMolecular dynamics
UV-Vis Spectroscopy280 nmn→π* transitionAromatic impurities

Ionic Interactions and Counterion Effects

The counterion binding behavior of sodium pectate demonstrates high selectivity for divalent cations, particularly calcium ions [34] [35] [36]. Ion-specific electrode measurements reveal extremely low activity coefficients for calcium (0.085) compared to sodium (0.65), indicating strong preferential binding [37] [36]. This selectivity follows the order: Ca²⁺ > Ba²⁺ > Sr²⁺ > Na⁺ > K⁺ > Mg²⁺ [38] [39].

Calcium binding mechanisms involve two distinct types of interactions as described by modified counterion condensation theory [34] [35]. Type 1 binding occurs at low calcium concentrations (2-3 mM) and involves "tilted egg-box" structures with imperfect coordination [34] [35]. Type 2 binding develops at higher concentrations (5-8 mM) and forms "perfect egg-box" structures with optimal calcium coordination between adjacent pectate chains [34] [35].

Thermodynamic parameters of calcium binding provide insight into the molecular mechanisms [35] [40]. Type 1 binding exhibits favorable enthalpy changes (-15 kJ/mol) and unfavorable entropy changes (-45 J/mol·K), indicating enthalpically driven interactions [35]. Type 2 binding shows even more favorable enthalpies (-25 kJ/mol) with similar entropy penalties, confirming the enthalpic nature of calcium-pectate interactions [35].

Electrostatic interactions dominate the initial stages of counterion association [34] [41]. The high charge density of sodium pectate (one negative charge per repeating unit) creates strong electrostatic fields that influence counterion distribution according to Poisson-Boltzmann theory [34]. Territorial binding of calcium ions occurs within this electrostatic field before specific chemical coordination [34].

Ion exchange properties demonstrate the utility of sodium pectate as a selective ion exchanger [42] [43]. The cation exchange capacity typically ranges from 0.8-1.0 equivalent per kilogram dry weight [42]. Selectivity coefficients for calcium over sodium reach values of 15.2, indicating strong preference for divalent cations [36].

Counterion effects on chain conformation are revealed through circular dichroism spectroscopy [34] [37]. Sodium pectate in aqueous solution adopts a "loose 2₁-helix" conformation [34]. Addition of calcium ions induces conformational transitions that facilitate intermolecular associations and eventual gelation [34] [37].

CounterionBinding Affinity OrderActivity CoefficientSelectivity CoefficientGelation CapabilityTypical Concentration (mM)
Na⁺30.6501.0None10
K⁺40.7200.8Weak10
Ca²⁺10.08515.2Strong2
Mg²⁺60.8800.3None10
Ba²⁺20.12012.8Strong3
Sr²⁺50.2808.5Moderate5

Gelation Mechanisms and Gel Properties

Calcium-induced gelation represents the primary mechanism for sodium pectate gel formation, proceeding through well-defined stages [34] [44] [45]. The process begins with calcium binding to individual pectate chains, followed by intermolecular cross-linking and three-dimensional network development [44] [45]. Critical calcium concentrations for gel formation typically range from 2-8 mM, depending on pectate concentration and molecular weight [45] [46].

Egg-box model mechanisms describe the molecular basis of calcium-pectate gelation [34] [35] [47]. The tilted egg-box structure (Type 1) forms initially, where calcium ions coordinate with carboxyl groups and ring hydroxyl groups in a geometrically constrained arrangement [34]. Progressive calcium addition leads to perfect egg-box structures (Type 2), where calcium ions are optimally positioned between antiparallel pectate chains [34] [35].

Gel network structure develops through fractal aggregation of pectate-calcium complexes [44] [45]. Dynamic light scattering studies reveal that gel formation proceeds via formation of fractal flocs with increasing polydispersity as calcium concentration increases [45]. Above critical salt concentrations, these flocs become interlinked to form reaction-limited fractal gel networks [45].

Rheological properties of sodium pectate gels demonstrate strong dependence on calcium concentration and pH [47] [44]. Gel strength typically ranges from 150-1500 Pa, depending on formation conditions [48]. The elastic modulus exhibits power-law dependence on calcium concentration, with scaling exponents characteristic of the "strong link" regime where inter-floc links are stronger than intra-floc connections [45].

Alternative gelation mechanisms include acid-induced gelation and sugar-induced gelation [47] [49]. Acid-induced gels form through hydrogen bonding and hydrophobic interactions when pH is reduced below 3.8 [47] [49]. High-sugar systems (above 55% w/w sucrose) promote gelation through dehydration effects and enhanced hydrophobic interactions [50].

Gel stability and properties depend critically on formation conditions and counterion composition [51] [48]. Gels formed with different divalent cations show varying strength in the order: Fe³⁺ ≈ Al³⁺ > Zn²⁺ > Ca²⁺ [48]. Swelling behavior in physiological media ranges from 76-134%, depending on the cross-linking cation [48].

Enzymatic gelation pathways provide controlled gel formation through in-situ deesterification [46]. Concurrent action of pectin methylesterase and salt addition allows formation of gels with precisely controlled properties [46]. This mechanism enables gelation under conditions that would normally cause precipitation of low-methoxyl pectate [46].

Gel TypeCritical ConcentrationGel Strength (Pa)MechanismNetwork Structure
Ca²⁺-induced (Type 1)2-3 mM Ca²⁺150-300Tilted egg-boxLoose cross-links
Ca²⁺-induced (Type 2)5-8 mM Ca²⁺800-1500Perfect egg-boxTight cross-links
Acid-induced (pH 3.5)pH < 3.8200-500Hydrogen bondingJunction zones
High-sugar (60% sucrose)55-60% w/w1000-2000Hydrophobic interactionsDense network
Mixed salt system0.2 M NaCl100-250Electrostatic screeningWeak associations
Enzymatic deesterification0.1% PME300-600In-situ deesterificationProgressive gelation

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

8

Exact Mass

566.07312278 g/mol

Monoisotopic Mass

566.07312278 g/mol

Heavy Atom Count

38

General Manufacturing Information

Pectic acid, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 04-14-2024

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